TBPB is one of the most commonly used initiators for the polymerization of unsaturated monomers like styrene and vinyl chloride []. It readily decomposes at moderate temperatures, initiating the chain reaction that leads to polymer formation [].
TBPB plays a key role in curing unsaturated polyester resins, commonly used in various composite materials. It initiates the cross-linking process, forming a strong and durable network of polymer chains [].
Beyond specific examples, TBPB demonstrates versatility in initiating the polymerization of a wide range of other monomers thanks to its efficient free radical generation []. This allows researchers to explore the synthesis and properties of various novel polymers.
While the primary application of TBPB in scientific research lies in the realm of polymerization, ongoing research explores its potential in other areas:
Recent studies have investigated the use of TBPB in grafting reactions, where specific functional groups are attached to existing polymer chains. This technique allows researchers to tailor the properties of existing polymers for specific applications [].
Researchers are exploring the use of TBPB in metal-free C-H bond functionalization reactions. This involves the formation of new carbon-carbon bonds through the activation of C-H bonds, opening doors for the synthesis of complex organic molecules.
Tert-Butyl peroxybenzoate is an organic compound characterized by the formula C₁₁H₁₄O₃. It is a pale yellow liquid primarily used as a radical initiator in various polymerization reactions, such as the production of low-density polyethylene from ethylene. This compound is classified as a perester, specifically an ester of peroxybenzoic acid, making it one of the most widely produced peresters in industrial applications . Tert-Butyl peroxybenzoate contains approximately 8.16% active oxygen and has a self-accelerating decomposition temperature of around 60 °C, which is critical for its safe storage and handling .
TBPB is classified as an organic peroxide due to its weak O-O bond, making it a potential explosion hazard. Here are some key safety concerns:
The standard method for synthesizing tert-Butyl peroxybenzoate involves the acylation of tert-butyl hydroperoxide with benzoyl chloride. This reaction typically utilizes an excess of tert-butyl hydroperoxide while removing hydrogen chloride under vacuum conditions to achieve nearly quantitative yields .
Tert-Butyl peroxybenzoate stands out due to its specific application as a radical initiator for low-temperature polymerization processes while exhibiting relatively safer handling characteristics compared to other organic peroxides .
Flammable;Irritant;Environmental Hazard